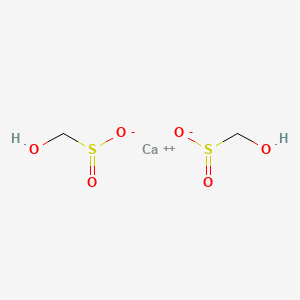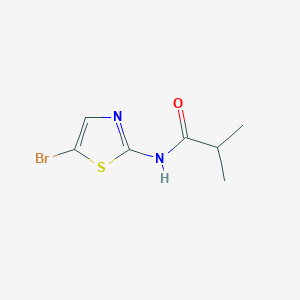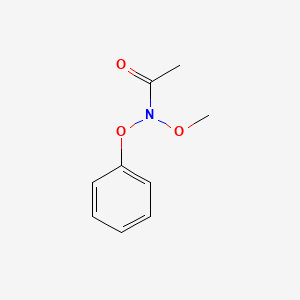
1,2-Diethyl-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.
Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.
Mécanisme D'action
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Diethylcyclohexane
- 1,1-Diethylcyclohexane
Comparison
1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
61141-79-5 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


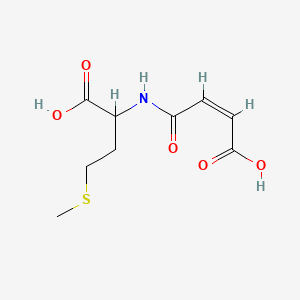
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)



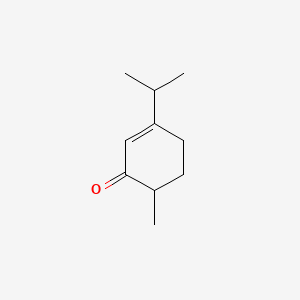
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
